molecular formula C18H14N2O5 B5776346 2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one

2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one

Cat. No.: B5776346
M. Wt: 338.3 g/mol
InChI Key: QXGMMZLWZVCFMH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one is a synthetic organic compound that belongs to the oxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one typically involves the reaction of 2-methoxybenzaldehyde with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxazinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one.

    Reduction: Formation of 2-(2-methoxyphenyl)-4-(4-methyl-3-aminophenyl)-1,3-oxazin-6-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-4-phenyl-1,3-oxazin-6-one
  • 2-(2-Hydroxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one
  • 2-(2-Methoxyphenyl)-4-(4-chlorophenyl)-1,3-oxazin-6-one

Uniqueness

2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one is unique due to the presence of both methoxy and nitro groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-11-7-8-12(9-15(11)20(22)23)14-10-17(21)25-18(19-14)13-5-3-4-6-16(13)24-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGMMZLWZVCFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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